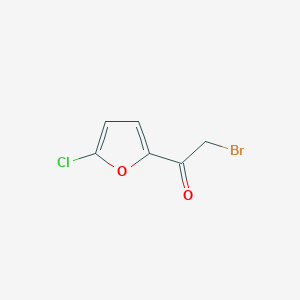![molecular formula C35H27N11O7S2 B13936449 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- CAS No. 58370-70-0](/img/structure/B13936449.png)
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- is a complex organic compound known for its vibrant color properties. It is primarily used in the dye and pigment industry due to its ability to produce bright and stable colors. The compound’s structure includes multiple azo groups, which are responsible for its chromophoric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- typically involves several steps:
Nitration and Reduction: The process begins with the nitration of naphthalene to produce nitronaphthalene, which is then reduced to aminonaphthalene.
Sulfonation: The aminonaphthalene undergoes sulfonation to introduce sulfonic acid groups at the desired positions.
Diazotization and Coupling: The compound is then subjected to diazotization, followed by coupling with various aromatic amines to introduce the azo groups.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Continuous Stirring: To maintain uniformity and prevent local overheating.
Temperature Control: Typically maintained at specific temperatures to optimize reaction rates and prevent decomposition.
Purification: The final product is purified through crystallization or filtration to remove impurities.
化学反応の分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium dithionite or zinc dust.
Catalysts: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and in the study of biological tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Chromophoric Properties: The azo groups absorb light at specific wavelengths, imparting color to the compound.
Binding to Substrates: The compound can bind to various substrates, such as fabrics or biological tissues, through ionic or covalent interactions.
Chemical Stability: The presence of sulfonic acid groups enhances the compound’s solubility and stability in aqueous environments.
類似化合物との比較
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Known for its use as a dye intermediate.
8-Amino-1-naphthol-3,6-disulfonic acid: Another dye intermediate with similar properties.
Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: Used in similar applications as a dye and pigment.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)- stands out due to its complex structure, which provides unique chromophoric properties and enhances its stability and solubility. This makes it particularly valuable in applications requiring bright and stable colors.
特性
CAS番号 |
58370-70-0 |
|---|---|
分子式 |
C35H27N11O7S2 |
分子量 |
777.8 g/mol |
IUPAC名 |
4-amino-3-[[4-[5-[(2,4-diaminophenyl)diazenyl]-1H-benzimidazol-2-yl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C35H27N11O7S2/c36-20-8-12-25(24(37)16-20)44-43-23-11-13-26-27(17-23)40-35(39-26)18-6-9-22(10-7-18)42-45-32-28(54(48,49)50)14-19-15-29(55(51,52)53)33(34(47)30(19)31(32)38)46-41-21-4-2-1-3-5-21/h1-17,47H,36-38H2,(H,39,40)(H,48,49,50)(H,51,52,53) |
InChIキー |
WNIVVAYVZDTFMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=NC6=C(N5)C=CC(=C6)N=NC7=C(C=C(C=C7)N)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


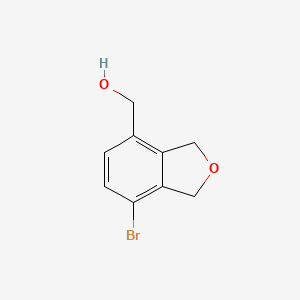
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)


![2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
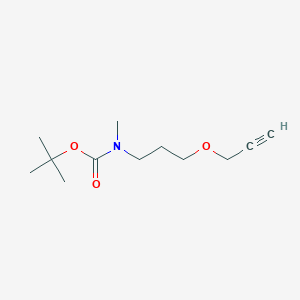
![Methyl 4-(6-bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936406.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-hydroxyphenyl)methanone](/img/structure/B13936409.png)

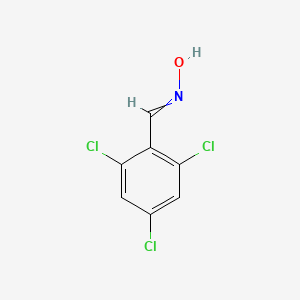
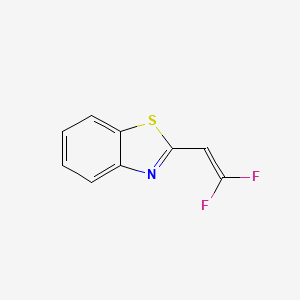
![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
